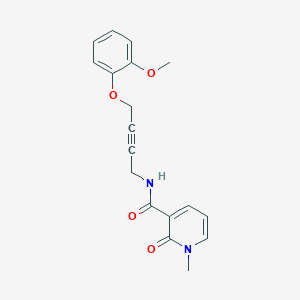![molecular formula C16H17N3O2 B2583196 N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-phenoxyacetamide CAS No. 299405-40-6](/img/structure/B2583196.png)
N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound has been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst . The structures of the newly synthesized compounds were characterized by 1H and 13C NMR, FT-IR, and mass spectra .Applications De Recherche Scientifique
Advanced Oxidation Process (AOP) for Environmental Purification
The study by Qutob et al. (2022) explored the degradation of acetaminophen (a compound related to N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-phenoxyacetamide) by Advanced Oxidation Processes (AOPs). AOPs are used to treat water contaminated with recalcitrant compounds, effectively breaking down acetaminophen and its derivatives. The research provided detailed insights into the degradation pathways, by-products, and biotoxicity of these compounds, contributing to the enhancement of AOP systems for environmental purification Qutob et al., 2022.
Analytical Chemistry and Pharmacology
In another context, Iwuozor Kingsley Ogemdi (2019) discussed the importance of N-acylated aromatic amines (related structure) in the pharmaceutical industry, particularly focusing on paracetamol. The review covered the historical development, chemical synthesis, reactions, and pharmacological aspects of paracetamol, emphasizing its role as both an end product and a precursor in the synthesis of various organic compounds. This highlights the broader significance of structurally related compounds in the development and application of pharmaceuticals Iwuozor Kingsley Ogemdi, 2019.
Propriétés
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12(13-6-5-7-14(17)10-13)18-19-16(20)11-21-15-8-3-2-4-9-15/h2-10H,11,17H2,1H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNWNAZJBYQFMS-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC=C1)/C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(E)-but-2-enyl]-8-[(E)-but-2-enyl]sulfanyl-3-methylpurine-2,6-dione](/img/structure/B2583113.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2583119.png)

![Thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2583122.png)

![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2583124.png)
![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2583126.png)
![1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2583128.png)




![4-chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2583134.png)